5,7-Difluoro-1H-indole-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-difluoro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO2/c10-5-1-4-2-7(9(13)14)12-8(4)6(11)3-5/h1-3,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZUEYDXSLBMEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=C(C=C1F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588529 | |
| Record name | 5,7-Difluoro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186432-20-2 | |
| Record name | 5,7-Difluoro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5,7 Difluoro 1h Indole 2 Carboxylic Acid
Regioselective Synthesis Strategies for 5,7-Difluoro-1H-indole-2-carboxylic Acid
The precise placement of two fluorine atoms on the indole (B1671886) core requires robust and regioselective synthetic methods. The electron-withdrawing nature of fluorine influences the reactivity of precursors, necessitating specialized adaptations of classical and modern synthetic reactions.
Fischer Indole Synthesis Adaptations for Fluorinated Precursors
The Fischer indole synthesis remains a powerful and versatile method for constructing the indole nucleus. wikipedia.orgbyjus.com For the regioselective synthesis of this compound, the process is adapted by using (2,4-difluorophenyl)hydrazine as the key starting material.
The reaction commences with the condensation of (2,4-difluorophenyl)hydrazine with a pyruvate (B1213749) derivative, such as ethyl pyruvate, under acidic conditions to form the corresponding (2,4-difluorophenyl)hydrazone. This intermediate is typically not isolated to streamline the process into a one-pot synthesis. byjus.com The choice of acid catalyst is critical and can range from Brønsted acids like hydrochloric acid, sulfuric acid, or polyphosphoric acid, to Lewis acids such as zinc chloride or boron trifluoride. wikipedia.orgnih.gov Heating the hydrazone in the presence of the acid catalyst initiates the key acs.orgacs.org-sigmatropic rearrangement, which is the defining step of the Fischer synthesis. byjus.com The rearrangement is followed by the loss of ammonia (B1221849) and subsequent aromatization to yield the stable 5,7-difluoroindole (B1306068) ring system. The final step involves the hydrolysis of the ester group at the C-2 position to afford the desired carboxylic acid. The regiochemistry is exclusively controlled by the substitution pattern of the starting phenylhydrazine.
Palladium-Catalyzed Cyclization Approaches
Modern transition-metal catalysis offers an alternative and highly efficient route to indole synthesis, with palladium-catalyzed reactions being particularly prominent. mdpi.comorganicreactions.org These methods typically involve the intramolecular cyclization of suitably functionalized aniline (B41778) derivatives. To achieve the 5,7-difluoro substitution pattern, a derivative of 2,4-difluoroaniline (B146603) serves as the synthetic starting point.
One common approach is the palladium-catalyzed cyclization of a 2-alkynyl-2,4-difluoroaniline derivative. mdpi.com This intramolecular reaction can be catalyzed by various palladium sources, such as palladium(II) acetate, often in the presence of a phosphine (B1218219) ligand. The mechanism is believed to involve the formation of a palladium-hydride species that subsequently inserts into the alkyne, leading to a cascade of events that forms the indole ring. organic-chemistry.org Another powerful strategy is the Heck-type cyclization of a 2-halo-N-alkenyl or N-vinyl aniline derivative, which provides a direct route to the indole core. organic-chemistry.org These palladium-catalyzed methods are valued for their high functional group tolerance and the ability to construct complex indole structures under relatively mild conditions. mdpi.com
Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing structural features from all starting materials, represent a highly convergent and atom-economical approach to complex molecules. researchgate.net Isocyanide-based MCRs, such as the Ugi reaction, have been successfully adapted for the synthesis of indole-2-carboxamides, which are direct precursors to the target carboxylic acid. rug.nl
In a typical sequence for preparing a 5,7-difluoroindole derivative, 2,4-difluoroaniline, an aldehyde (e.g., glyoxal (B1671930) dimethyl acetal), an isocyanide, and a carboxylic acid (e.g., formic acid) are combined in a suitable solvent like ethanol (B145695). researchgate.netrug.nl This Ugi four-component reaction yields a complex acyclic intermediate. This intermediate is then subjected to an acid-catalyzed cyclization, often using a strong acid like methanesulfonic acid, which induces an intramolecular electrophilic attack on the electron-rich aromatic ring, followed by dehydration to form the indole-2-carboxamide. rug.nl The final step is the hydrolysis of the amide to the carboxylic acid. This MCR-based strategy is notable for its operational simplicity, mild reaction conditions, and avoidance of toxic metal catalysts. rug.nl
Mechanistic Investigations of this compound Formation
Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. The electronic properties of the fluorine substituents play a significant role in each synthetic pathway.
Fischer Indole Synthesis Mechanism: The established mechanism begins with the acid-catalyzed formation of a phenylhydrazone from (2,4-difluorophenyl)hydrazine and a pyruvate. The hydrazone tautomerizes to the more reactive enehydrazine form. nih.gov The key step is an irreversible acs.orgacs.org-sigmatropic rearrangement, which breaks the weak N-N bond and forms a new C-C bond. byjus.com The resulting di-imine intermediate undergoes rearomatization. Subsequently, the nucleophilic amine attacks one of the imine carbons in an intramolecular fashion to form a five-membered aminoindoline ring. Finally, the elimination of ammonia under acidic catalysis leads to the formation of the aromatic indole ring. nih.gov The electron-withdrawing fluorine atoms can influence the rate of the sigmatropic rearrangement and the final aromatization step.
Palladium-Catalyzed Cyclization Mechanism: In a typical palladium-catalyzed cyclization of a 2-alkynyl-2,4-difluoroaniline, the catalytic cycle is initiated by the formation of a palladium(0) species. This species coordinates to the alkyne, followed by an intramolecular aminopalladation or oxidative addition/reductive elimination sequence to form the indole ring. The specific pathway depends on the chosen catalyst system and substrates. The presence of fluorine atoms on the aniline ring can affect the nucleophilicity of the nitrogen atom and the electronic properties of the C-H bonds, thereby influencing the efficiency of the cyclization.
Multicomponent Reaction Mechanism: The synthesis via the Ugi reaction starts with the condensation of 2,4-difluoroaniline and an aldehyde to form a Schiff base. This is protonated by the carboxylic acid component, activating it for nucleophilic attack by the isocyanide. This cascade forms an α-adduct intermediate. The subsequent acid-catalyzed cyclization involves an intramolecular electrophilic substitution on the difluorinated benzene (B151609) ring. The strong electron-withdrawing effect of the two fluorine atoms deactivates the ring, potentially requiring stronger acidic conditions or higher temperatures to facilitate the ring-closing step compared to non-fluorinated analogues.
Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis
The yield and purity of this compound are highly dependent on the reaction conditions. Optimization studies focus on parameters such as catalyst, solvent, temperature, and reaction time. While specific optimization data for this exact compound is limited, general principles for fluorinated indole syntheses can be applied.
For the Fischer indole synthesis , key variables include the type and concentration of the acid catalyst. Lewis acids may offer milder conditions compared to strong Brønsted acids. The choice of solvent and reaction temperature is also crucial to balance reaction rate with the potential for side reactions.
In palladium-catalyzed reactions , the selection of the ligand is paramount. Different phosphine ligands can dramatically alter the reactivity and selectivity of the palladium catalyst. Optimization involves screening various ligands, palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃), bases, and solvents to maximize the yield of the cyclized product.
The following table illustrates a hypothetical optimization study for a generic palladium-catalyzed cyclization to form a fluorinated indole, based on common variables screened in the literature.
Table 1: Hypothetical Optimization of a Palladium-Catalyzed Indole Synthesis
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Toluene | 100 | 45 |
| 2 | Pd(OAc)₂ (5) | Xantphos (10) | K₂CO₃ | Toluene | 100 | 68 |
| 3 | Pd₂(dba)₃ (2.5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 110 | 85 |
| 4 | Pd₂(dba)₃ (2.5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 90 | 72 |
This table is for illustrative purposes and represents typical parameters varied during reaction optimization.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.com These principles are increasingly being applied to the synthesis of complex pharmaceutical intermediates like this compound.
Multicomponent reactions are inherently green as they increase atom economy and often proceed under mild conditions in environmentally benign solvents like ethanol. researchgate.netrug.nl The MCR approach to the indole core reduces the number of synthetic steps and purification procedures, minimizing waste generation. rug.nl
Microwave-assisted synthesis is another green technique applicable to these reactions. tandfonline.com Microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating. organic-chemistry.orgrsc.org For instance, a Fischer indole or a palladium-catalyzed cyclization could potentially be accelerated using microwave heating, thus lowering energy consumption. tandfonline.com
Derivatization Strategies and Analog Synthesis of 5,7 Difluoro 1h Indole 2 Carboxylic Acid
Carboxylic Acid Functional Group Modifications
The carboxylic acid at the C2 position is a primary site for chemical modification, enabling the synthesis of a diverse array of derivatives such as amides, esters, and alcohols.
The conversion of the carboxylic acid to an amide is a common and significant transformation. This reaction typically involves the activation of the carboxylic acid to facilitate nucleophilic attack by an amine. luxembourg-bio.comyoutube.com A variety of coupling reagents and methods have been developed to achieve efficient amide bond formation under mild conditions. nih.gov
One straightforward method involves converting the carboxylic acid into a more reactive acyl chloride. This is often accomplished by treating the starting material with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. tandfonline.comclockss.orgnih.gov The resulting acyl chloride readily reacts with a primary or secondary amine, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. tandfonline.com
Alternatively, a plethora of peptide coupling reagents can be used to directly form the amide bond without isolating an acyl chloride intermediate. luxembourg-bio.com These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is then displaced by the amine. This approach is often preferred for its milder reaction conditions and broader substrate scope, especially with sensitive molecules. nih.gov The reaction of the activated carboxylic acid with the amine is typically slow for electron-deficient amines, but the process can be optimized. nih.gov
Table 1: Common Coupling Reagents for Amide Formation
| Coupling Reagent | Additive (Optional) | Typical Solvent | General Characteristics |
|---|---|---|---|
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) | DCM, DMF, MeCN | Water-soluble carbodiimide; byproducts are easily removed. nih.gov |
| DCC (Dicyclohexylcarbodiimide) | HOBt or DMAP | DCM, THF | Highly efficient; produces insoluble dicyclohexylurea (DCU) byproduct. luxembourg-bio.comyoutube.com |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine) | DMF, NMP | Highly effective for hindered amines and acids; minimizes racemization. nih.gov |
Esterification of the carboxylic acid group is another key derivatization pathway. Similar to amide formation, this can be achieved by first converting the carboxylic acid to its corresponding acyl chloride using thionyl chloride, followed by reaction with an appropriate alcohol. nih.gov This method is robust and generally provides high yields of the desired ester. nih.gov
Classic Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (such as sulfuric acid), is also a viable method. nih.gov This is an equilibrium-driven process, often requiring the removal of water or the use of a large excess of the alcohol to drive the reaction to completion.
While direct etherification of a carboxylic acid is not a standard transformation, the carboxyl group can be converted into a precursor for ether synthesis. This typically involves the reduction of the carboxylic acid to an alcohol, as discussed in the following section, which can then be converted to an ether via reactions like the Williamson ether synthesis.
Table 2: Selected Esterification Methods
| Method | Reagents | Conditions | Description |
|---|---|---|---|
| Acyl Chloride Intermediate | SOCl₂ or (COCl)₂, followed by R-OH | Typically two steps, often at room temperature or gentle heating. | A versatile and high-yielding method applicable to a wide range of alcohols. nih.gov |
| Fischer Esterification | R-OH, H₂SO₄ (catalytic) | Reflux in excess alcohol. | A classic, acid-catalyzed equilibrium process. nih.gov |
The carboxylic acid functional group can be reduced to a primary alcohol (5,7-difluoro-1H-indol-2-yl)methanol. This transformation provides a synthetic handle for further modifications, such as the aforementioned ether synthesis or oxidation to an aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are typically required for this reduction. Borane complexes, like borane-tetrahydrofuran (B86392) (BH₃·THF), are also effective and can offer greater selectivity in the presence of other reducible functional groups.
Decarboxylation, the removal of the carboxylic acid group to yield 5,7-difluoro-1H-indole, is also a possible transformation. However, the decarboxylation of aromatic carboxylic acids often requires harsh conditions, such as high temperatures, sometimes in the presence of a catalyst like copper powder in quinoline. These conditions may not be compatible with all substrates. In some cases, decarboxylation can occur as a side reaction during other transformations conducted at elevated temperatures. clockss.org
Indole (B1671886) Ring System Substitutions and Modifications
The indole ring itself offers opportunities for derivatization at the indole nitrogen (N1) and the unsubstituted carbon atoms (C3, C4, C6).
The N-H proton of the indole ring is weakly acidic and can be removed by a suitable base to generate a nucleophilic indolide anion. researchgate.net This anion can then react with various electrophiles to introduce substituents at the N1 position. Common bases used for this deprotonation include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium tert-butoxide (t-BuOK) in a polar aprotic solvent like dimethylformamide (DMF) or THF. tandfonline.com
Once deprotonated, the indole can be functionalized with a variety of groups. Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) leads to N-alkylation. The nitrogen can also be acylated using acyl chlorides or anhydrides. Furthermore, protecting groups, such as the tert-butyloxycarbonyl (Boc) group, can be introduced by reacting the indole with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), a strategy often employed to modulate the reactivity of the indole ring during subsequent synthetic steps. clockss.org
Table 3: Examples of N-Substitution Reactions
| Reagent | Base (if required) | Resulting N-Substituent |
|---|---|---|
| Benzyl bromide (BnBr) | NaH, K₂CO₃ | Benzyl |
| Methyl iodide (MeI) | NaH, K₂CO₃ | Methyl |
| Di-tert-butyl dicarbonate ((Boc)₂O) | DMAP, Et₃N | tert-Butyloxycarbonyl (Boc) |
The indole ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (EAS). researchgate.net Due to the delocalization of the nitrogen's lone pair of electrons into the ring system, the pyrrole (B145914) moiety is highly activated. For most indoles, the C3 position is the most nucleophilic and therefore the primary site of electrophilic attack. researchgate.netnih.gov
Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce a halogen at C3.
Nitration: Typically performed under mild conditions (e.g., with HNO₃ in acetic anhydride) to avoid polymerization or oxidation of the sensitive indole ring.
Friedel-Crafts Reactions: Acylation (with an acyl chloride and a Lewis acid) or alkylation can be performed, although conditions must be carefully controlled to prevent side reactions. The Vilsmeier-Haack reaction (using POCl₃ and DMF) is a mild and effective method for introducing a formyl group at the C3 position of indoles. nih.gov
The presence of the C2-carboxylic acid group, an electron-withdrawing group, will somewhat deactivate the ring towards electrophilic attack, but substitution at C3 is still expected to be the major pathway.
Transition Metal-Catalyzed Coupling Reactions on the Indole Core
Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic systems. For the 5,7-Difluoro-1H-indole-2-carboxylic acid scaffold, these reactions would typically target the C-H bonds on the indole nucleus or require a pre-functionalized halo-indole derivative to enable C-C, C-N, or C-O bond formation. Reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings are standard methods for elaborating such scaffolds. acs.orgresearchgate.net
While the direct application of these coupling reactions on this compound itself is not extensively detailed in currently available literature, the principles can be inferred from studies on related indole structures. For instance, palladium-catalyzed Suzuki-Miyaura reactions are frequently used to introduce aryl or heteroaryl substituents onto an indole core, typically at positions where a halide (bromo or iodo) has been installed. acs.org Similarly, palladium catalysts with specialized ligands, such as 4,5-diazafluorene (B6599424) derivatives, have been used for the aerobic oxidative cross-coupling of indoles with benzene (B151609) to create C2- and C3-arylated products. nih.gov
The general approach for functionalizing the 5,7-difluoroindole (B1306068) core would involve the following hypothetical steps, based on established methodologies:
Halogenation: Introduction of a bromine or iodine atom at a specific position on the indole ring (e.g., C3, C4, or C6) to serve as a handle for cross-coupling.
Coupling Reaction: Reaction of the halo-indole with a suitable coupling partner, such as a boronic acid (Suzuki), an alkene (Heck), or an amine (Buchwald-Hartwig), in the presence of a palladium or copper catalyst.
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and regioselectivity. researchgate.net The electron-withdrawing nature of the fluorine atoms on the benzene portion of the indole ring can influence the reactivity of the C-H bonds, potentially altering the conditions required for successful coupling compared to non-fluorinated indoles.
| Coupling Reaction | Catalyst/Ligand | Coupling Partner | Typical Position |
| Suzuki-Miyaura | Pd(OAc)₂, PPh₃ | Arylboronic acid | C3, C5 |
| Heck | Pd(OAc)₂, dppf | Alkene | C3 |
| Buchwald-Hartwig | Pd₂(dba)₃, BINAP | Amine | N1 |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Terminal Alkyne | C3 |
Stereoselective Synthesis of Chiral Analogs of this compound Derivatives
The creation of chiral analogs from the achiral this compound scaffold is critical for developing molecules with specific three-dimensional orientations, which often leads to improved potency and selectivity for biological targets. This can be achieved by introducing one or more stereocenters through various asymmetric synthesis techniques.
One common strategy involves the derivatization of the carboxylic acid group to an amide, followed by modifications to the indole core or the amide substituent. For example, coupling the indole-2-carboxylic acid with a chiral amine or amino acid would yield diastereomeric amides that could be separated or used as a mixture.
Another potential route is the stereoselective alkylation at the C3 position. This would first require N-protection of the indole, followed by deprotonation at C3 and reaction with an electrophile in the presence of a chiral ligand or auxiliary to control the stereochemical outcome.
Development of Prodrugs and Bioconjugates Utilizing this compound Scaffold
The carboxylic acid functional group of this compound is an ideal handle for the development of prodrugs and bioconjugates. Prodrug strategies are often employed to improve pharmacokinetic properties such as solubility, membrane permeability, and metabolic stability.
Prodrug Development: A common prodrug approach for a carboxylic acid is to form a labile ester. This masks the polar carboxylic acid group, increasing lipophilicity and facilitating passage across cell membranes. Inside the cell or in systemic circulation, endogenous esterase enzymes would cleave the ester, releasing the active parent drug.
Table 2: Potential Prodrug Strategies for this compound
| Prodrug Type | Linkage | Cleavage Mechanism | Purpose |
| Alkyl Ester | Ester | Esterases | Increase lipophilicity, improve oral absorption |
| Acyloxymethyl Ester | Ester | Esterases | Enhance cell permeability |
| Amino Acid Conjugate | Amide | Peptidases | Target specific transporters, improve solubility |
Pharmacological and Biological Research Applications of 5,7 Difluoro 1h Indole 2 Carboxylic Acid and Its Derivatives
Role as a Precursor in Antiviral Compound Development
Derivatives of indole-2-carboxylic acid have demonstrated considerable potential in the field of antiviral research. The inherent structural features of the indole (B1671886) nucleus serve as a versatile foundation for the design of molecules that can interact with critical viral proteins, thereby inhibiting viral replication.
The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a crucial enzyme for the replication of coronaviruses, including SARS-CoV-2. nih.govmdpi.com It is responsible for cleaving viral polyproteins into functional non-structural proteins that are essential for the virus's life cycle. nih.gov Consequently, 3CLpro is a prime target for the development of antiviral drugs.
Research has shown that indole-based compounds can serve as effective scaffolds for the design of SARS-CoV-2 3CLpro inhibitors. For instance, a series of indole 5-chloropyridinyl ester derivatives have been synthesized and evaluated for their ability to inhibit this enzyme. These compounds function by forming a covalent bond with the catalytic Cys145 residue in the active site of 3CLpro, effectively inactivating the enzyme. nih.gov Structure-activity relationship (SAR) studies have revealed that the position of the carboxylic acid on the indole ring is a critical determinant of inhibitory activity. nih.gov
The structural similarities among the 3CLpro enzymes of various coronaviruses make it possible to develop broad-spectrum or "pan-coronavirus" inhibitors. A potent noncovalent inhibitor of SARS-CoV-2 3CLpro, designated WU-04, has been shown to also inhibit the 3CLpro of SARS-CoV and MERS-CoV with high potency, indicating its potential as a pan-inhibitor. nih.gov While not a direct derivative of 5,7-Difluoro-1H-indole-2-carboxylic acid, the success of such broad-spectrum inhibitors highlights the therapeutic strategy of targeting conserved viral enzymes, a principle that can be applied to the design of new indole-based pan-coronavirus agents.
The primary mechanism by which indole-2-carboxylic acid derivatives interfere with viral replication, in the context of coronaviruses, is through the inhibition of the 3CLpro enzyme. nih.govnih.gov By blocking the proteolytic activity of 3CLpro, these inhibitors prevent the processing of the viral polyproteins pp1a and pp1ab. This disruption halts the formation of the viral replication and transcription complex, thereby effectively stopping the production of new viral particles. nih.gov The mode of inhibition can be either covalent, as seen with the indole 5-chloropyridinyl esters that acylate the catalytic cysteine residue, or noncovalent. nih.govnih.gov
Beyond coronaviruses, indole-2-carboxylic acid derivatives have also been investigated as inhibitors of other viral enzymes. For example, certain derivatives have been shown to inhibit the strand transfer activity of HIV-1 integrase, a key enzyme in the replication of the human immunodeficiency virus. nih.govnih.gov This is achieved through the chelation of two Mg2+ ions within the active site of the integrase by the indole nucleus and the C2 carboxyl group. nih.gov
Investigation as a Factor Xa (FXa) and Factor VIIa (FVIIa) Inhibitor Precursor
In addition to their antiviral properties, indole-based structures are being explored as precursors for inhibitors of key enzymes in the coagulation cascade, such as Factor Xa (FXa) and Factor VIIa (FVIIa). These enzymes play a central role in the process of blood clot formation.
Factor Xa is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which in turn leads to the formation of a fibrin clot. Inhibitors of FXa are therefore effective antithrombotic agents. While direct research on this compound as an FXa inhibitor precursor is not extensively detailed in the provided context, the broader class of indole derivatives has been investigated for this purpose. The development of potent and selective FXa inhibitors is a major area of research in the prevention and treatment of thrombotic disorders.
The development of FXa inhibitors has significant implications for cardiovascular disease research. By preventing the formation of unwanted blood clots, these agents can be used to treat and prevent a variety of cardiovascular conditions, including deep vein thrombosis, pulmonary embolism, and stroke in patients with atrial fibrillation. The exploration of novel scaffolds, such as indole derivatives, for the design of new FXa inhibitors is an ongoing effort to improve the efficacy and safety of antithrombotic therapies. For example, research into pyrrolidine-based FXa inhibitors has led to the identification of clinical candidates with excellent selectivity and favorable pharmacokinetic profiles. researchgate.net
Exploratory Research in Other Therapeutic Areas
The unique structural features of the this compound scaffold have prompted investigations into its utility across diverse therapeutic targets beyond well-established areas. The fluorine atoms at the 5 and 7 positions can significantly alter the compound's electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacological profile.
Receptor Binding Studies (e.g., GPR17 as a related scaffold)
While direct binding studies on this compound for the G protein-coupled receptor 17 (GPR17) are not extensively documented, research on related indole-2-carboxylic acid derivatives provides valuable insights into the potential of this scaffold. GPR17, an orphan receptor, is considered a promising target for inflammatory diseases. A study on 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid derivatives demonstrated that substitutions on the indole ring are critical for agonist activity at GPR17. Specifically, substitutions at the 1-, 5-, or 7-positions were found to be detrimental to activity, while the 4- and 6-positions could tolerate modifications. For instance, a derivative with a 4-fluoro and a 6-bromo substitution (4-fluoro-6-bromo-3-(2-carboxyethyl)-1H-indole-2-carboxylic acid) exhibited a potent EC50 value of 27.9 nM. nih.gov This suggests that while substitutions at the 5 and 7 positions might reduce affinity for GPR17, the indole-2-carboxylic acid core is a viable template for designing GPR17 modulators. The specific impact of the 5,7-difluoro substitution pattern would require dedicated binding assays to be conclusively determined.
| Compound/Derivative | Receptor Target | Finding |
| 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL29,951) | GPR17 | Moderately potent agonist. |
| 4-fluoro-6-bromo-3-(2-carboxyethyl)-1H-indole-2-carboxylic acid | GPR17 | Potent agonist with an EC50 of 27.9 nM. nih.gov |
| 4-fluoro-6-iodo-3-(2-carboxyethyl)-1H-indole-2-carboxylic acid | GPR17 | Potent agonist with an EC50 of 32.1 nM. nih.gov |
| 6-phenoxy-3-(2-carboxyethyl)-1H-indole-2-carboxylic acid | GPR17 | Agonist with an EC50 of 270 nM. nih.gov |
Enzymatic Inhibition beyond Proteases and Coagulation Factors
The indole-2-carboxylic acid scaffold has been explored for its inhibitory activity against various enzymes. Research has identified derivatives of indole-2-carboxylic acid as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are key enzymes in tryptophan metabolism and are considered targets for cancer immunotherapy. For example, a 6-acetamido-indole-2-carboxylic acid derivative was identified as a potent dual inhibitor with IC50 values of 1.17 µM for IDO1 and 1.55 µM for TDO.
Furthermore, the indole-2-carboxylic acid core has been identified as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govnih.govmdpi.comnih.gov A derivative, compound 20a, demonstrated significant inhibition of integrase with an IC50 of 0.13 µM. nih.govnih.gov The mechanism of action involves the indole core and the C2 carboxyl group chelating the two Mg2+ ions within the active site of the integrase. nih.govmdpi.com
| Derivative Class | Enzyme Target | Key Findings |
| 6-acetamido-indole-2-carboxylic acid derivatives | IDO1/TDO | Potent dual inhibitors with low micromolar IC50 values. |
| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | Effective inhibition of strand transfer, with one derivative showing an IC50 of 0.13 µM. nih.govnih.gov |
Cellular and Molecular Mechanisms of Action of this compound Derivatives
The cellular and molecular mechanisms of action for derivatives of this compound are inferred from studies on related indole compounds. These derivatives often function by interacting with specific signaling pathways involved in cell proliferation, survival, and apoptosis.
Indole-2-carboxamide derivatives have been investigated as multi-target antiproliferative agents. nih.gov These compounds have shown inhibitory effects against key kinases such as EGFR, VEGFR-2, and BRAFV600E. nih.gov For instance, certain indole-2-carboxamides displayed potent VEGFR-2 inhibitory effects with IC50 values in the low nanomolar range. nih.gov The antiproliferative activity is often linked to the induction of apoptosis, as evidenced by the activation of caspases. nih.gov
Another area of investigation for indole-2-carboxamides is the modulation of the cannabinoid type 1 (CB1) receptor. Derivatives have been developed as allosteric modulators of CB1, influencing its signaling. acs.org These modulators can induce cellular internalization of the CB1 receptor and activate downstream signaling pathways such as the ERK pathway, mediated by β-arrestins. acs.org This indicates that these compounds can produce therapeutic effects through ligand-biased signaling. acs.org
In Vitro and In Vivo Pharmacological Evaluation Methodologies for this compound Derivatives
The pharmacological evaluation of this compound derivatives employs a range of standard in vitro and in vivo methodologies to characterize their activity, potency, and pharmacokinetic properties.
In Vitro Evaluation:
Antiproliferative Assays: The MTT assay is commonly used to assess the cytotoxic effects of these compounds on various cancer cell lines.
Enzyme Inhibition Assays: To determine the inhibitory potential against specific enzymes like IDO1, TDO, or HIV-1 integrase, biochemical assays measuring enzyme activity in the presence of the test compounds are conducted to determine IC50 values.
Receptor Binding and Functional Assays: For receptor targets like GPR17, radioligand binding assays are used to determine binding affinity (Ki). Functional assays, such as measuring second messenger levels (e.g., cAMP, intracellular calcium), are employed to determine the agonistic or antagonistic nature of the compounds and their potency (EC50 or IC50).
Kinase Inhibition Assays: The inhibitory effect on various kinases (e.g., EGFR, VEGFR-2) is evaluated using in vitro kinase activity assays.
Cellular Mechanism Assays: Western blotting can be used to analyze the expression levels of key proteins in signaling pathways affected by the compounds. Apoptosis can be assessed through caspase activation assays and flow cytometry analysis.
In Vivo Evaluation:
Pharmacokinetic Studies: Animal models, typically mice or rats, are used to determine the pharmacokinetic profile of the compounds. This includes parameters such as half-life, volume of distribution, and oral bioavailability. nih.gov
Xenograft Models: To assess the in vivo anticancer efficacy, human cancer cells are implanted in immunocompromised mice. The effect of the compound on tumor growth is then monitored.
Disease-Specific Models: Depending on the therapeutic target, specific animal models of disease are used. For instance, in the context of neuroinflammation and GPR17, models of demyelination could be employed.
Structure Activity Relationship Sar Studies of 5,7 Difluoro 1h Indole 2 Carboxylic Acid Analogs
Impact of Fluoro Substitutions on Biological Activity
The introduction of fluorine atoms onto the indole (B1671886) ring can profoundly alter a molecule's physicochemical properties and its interaction with biological targets. The position and number of fluorine substituents are critical determinants of the resulting pharmacological effect. Fluorine's high electronegativity and relatively small size allow it to serve as a bioisostere of a hydrogen atom while inducing significant changes in electron distribution, pKa, and metabolic stability. tandfonline.com
In the context of indole-2-carboxamides investigated as antituberculosis agents, substitutions on the benzene (B151609) ring of the indole nucleus have been shown to be critical for activity and metabolic stability. For instance, the introduction of fluoro or chloro groups at the 4- and 6-positions of the indole ring significantly improved metabolic stability. This enhancement is often attributed to the blocking of metabolically susceptible sites, as the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, resisting oxidative metabolism by cytochrome P450 enzymes. nih.gov
The influence of the fluorine substitution pattern is highly dependent on the specific biological target. In a series of 1H-indole-2-carboxamides developed as CB1 receptor allosteric modulators, a chloro or fluoro group at the C5 position was found to enhance potency. nih.gov Conversely, for a series of N-arylsulfonylindoles targeting the 5-HT6 receptor, substitution at the C5 position with fluorine was detrimental to receptor affinity compared to unsubstituted analogs. nih.gov This highlights that while fluorination can offer advantages, its effect is not universally positive and must be evaluated on a target-by-target basis. Studies on other halogenated indole derivatives have further elucidated these positional effects, as summarized in the table below.
| Compound Scaffold | Substitution Pattern | Target | Observed Activity/Effect | Reference |
|---|---|---|---|---|
| Indole-2-carboxamide | 4,6-Difluoro | Mycobacterium tuberculosis | Active (MIC = 0.70 μM) | mdpi.com (from initial search) |
| Indole-2-carboxamide | 4,6-Dichloro | Mycobacterium tuberculosis | More potent than difluoro analog (MIC = 0.35 μM) | mdpi.com (from initial search) |
| 1H-indole-2-carboxamide | 5-Fluoro or 5-Chloro | CB1 Receptor | Enhanced modulatory potency | nih.gov |
| N-Arylsulfonylindole | 5-Fluoro | 5-HT6 Receptor | Detrimental for receptor affinity | nih.gov |
| Fluoroquinolone | 6-Fluoro | Bacterial Gyrase | Improves gyrase-complex binding by 2-17 fold | tandfonline.com |
Influence of Carboxylic Acid Position and Derivatization on Target Interaction
The carboxylic acid moiety at the C2 position of the indole ring is a key pharmacophoric feature, playing a pivotal role in target recognition and binding. Its position is critical; reviews of indole carboxamides indicate that the presence of this functional group at either position 2 or 3 is significant for conferring unique inhibitory properties against various enzymes and proteins. nih.gov
The acidic proton and the carbonyl oxygen of the C2-carboxylic acid group allow it to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with amino acid residues in a protein's active site. A prominent example of its function is seen in indole-2-carboxylic acid derivatives designed as HIV-1 integrase strand transfer inhibitors (INSTIs). In this context, the indole nitrogen and the C2-carboxyl group form a chelating triad (B1167595) with two essential Mg²⁺ ions within the enzyme's active site, an interaction that is crucial for inhibitory activity. mdpi.comnih.govrsc.org
Derivatization of the carboxylic acid to a carboxamide is a common and effective strategy in medicinal chemistry to modulate a compound's properties. This transformation replaces the acidic proton with a less acidic N-H group and can introduce additional hydrogen bonding capabilities. The amide N-H can act as a hydrogen bond donor, while the carbonyl oxygen remains an acceptor. nih.gov This modification often improves cell permeability and can alter the binding mode, sometimes leading to enhanced potency or a modified selectivity profile. For certain CB1 receptor modulators, the carboxamide functionality was found to be a required element for activity. nih.gov The conversion can be achieved through various synthetic routes, often involving activation of the carboxylic acid with reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), followed by reaction with an appropriate amine. nih.gov
Role of Indole Nitrogen Substitutions on SAR
The nitrogen atom of the indole ring (N1 position) and its substituent play a crucial, albeit highly target-dependent, role in the SAR of these compounds. The N-H proton can act as a critical hydrogen bond donor, anchoring the ligand into the active site of a receptor. In such cases, substitution at this position can lead to a significant or complete loss of activity. For example, in a series of indole derivatives designed as ligands for the benzodiazepine (B76468) receptor, all 1-methyl derivatives were found to be inactive, strongly suggesting that the N-H group is engaged in an essential hydrogen-bond interaction with the receptor. nih.gov
Conformational Analysis and Bioactive Conformations in SAR
Conformational analysis, through techniques like X-ray crystallography and NMR spectroscopy, provides critical insights into the preferred low-energy shapes of these molecules. nih.gov For example, studies on related indole-2-carboxylic acids have revealed how intermolecular hydrogen bonds between the carboxylic acid and the indole N-H group can lead to the formation of specific dimer structures in the solid state, influencing crystal packing.
Computational methods, particularly molecular docking, are invaluable for predicting the bioactive conformation of a ligand within a protein's active site. nih.gov Docking studies of indole-2-carboxylic acid-based HIV-1 integrase inhibitors have shown how the planar indole core engages in π-stacking interactions with viral DNA, while the C2-carboxyl group chelates the magnesium ions. nih.govrsc.org These models reveal that the specific orientation of the indole ring and the spatial arrangement of its substituents are paramount for activity. The introduction of fluorine atoms, as in 5,7-difluoro-1H-indole-2-carboxylic acid, can influence the molecule's conformational preferences through electrostatic interactions and by altering the electronic nature of the indole ring, which in turn can affect its interactions with the target. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.org By analyzing how variations in structural features (described by molecular descriptors) affect potency, QSAR models can be developed to predict the activity of novel, unsynthesized compounds, thereby guiding rational drug design and prioritizing synthetic efforts.
While no specific QSAR model for this compound derivatives has been published, numerous studies have successfully applied this methodology to other classes of indole derivatives. nih.govmdpi.comresearchgate.net These studies typically involve calculating a range of molecular descriptors, which can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological.
For fluorinated compounds like this compound, descriptors related to the electrostatic potential and hydrophobicity are particularly relevant. The strong electron-withdrawing nature of fluorine significantly impacts the charge distribution across the indole ring, which can be captured by electronic descriptors. A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA), could map the steric and electrostatic fields around the aligned molecules, providing a 3D visualization of regions where modifications would likely enhance or diminish activity. Such models could prove invaluable for optimizing this scaffold by predicting the ideal placement and properties of additional substituents to maximize biological activity. nih.gov
Computational and Theoretical Investigations of 5,7 Difluoro 1h Indole 2 Carboxylic Acid
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational method used to predict the binding orientation and affinity of a ligand to a target protein. For derivatives of indole-2-carboxylic acid, docking studies have been instrumental in identifying potential inhibitors for a range of biological targets, including HIV-1 integrase, dihydrofolate reductase (DHFR), and various protein kinases. nih.govtandfonline.combohrium.com
In these studies, the indole-2-carboxylic acid moiety is frequently identified as a critical pharmacophore. The carboxylic acid group often plays a pivotal role in binding, for instance, by chelating with essential metal ions (like Mg²⁺) in the active site of enzymes such as HIV-1 integrase. nih.govrsc.orgnih.gov The indole (B1671886) ring itself typically engages in hydrophobic and π-stacking interactions with nonpolar amino acid residues.
For 5,7-Difluoro-1H-indole-2-carboxylic acid, the fluorine atoms are predicted to significantly influence its binding profile. Fluorine can increase metabolic stability and membrane permeation. researchgate.net Furthermore, these electronegative atoms can participate in favorable interactions, including hydrogen bonds and halogen bonds, with the protein backbone or specific residues, potentially enhancing binding affinity and selectivity. researchgate.netmdpi.com Docking simulations of related 5-haloindole derivatives against targets like VEGFR-2 have shown that the halogen atom can form additional interactions with residues at the hinge of the binding pocket. mdpi.com
| Functional Group | Interaction Type | Potential Interacting Residue(s) | Significance |
|---|---|---|---|
| Carboxylic Acid | Hydrogen Bond / Ionic Interaction | Lysine, Arginine | Anchors the ligand in the active site. |
| Indole NH | Hydrogen Bond Donor | Aspartate, Glutamate (backbone carbonyl) | Provides additional binding stability. |
| Indole Ring | π-π Stacking / Hydrophobic | Phenylalanine, Tyrosine, Leucine | Orients the core scaffold within a hydrophobic pocket. |
| 5-Fluoro & 7-Fluoro | Halogen Bond / Polar Interaction | Threonine, Cysteine (backbone carbonyl/amide) | Enhances binding affinity and selectivity. |
Molecular Dynamics Simulations of this compound in Biological Systems
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of a ligand-protein complex over time, providing a more realistic assessment of binding stability than static docking poses. mdpi.com For indole derivatives, MD simulations have been used to validate docking results and confirm the stability of the ligand within the binding pocket. tandfonline.combohrium.com
A study on the closely related compound 7-Trifluoromethyl-1H-indole-2-carboxylic acid (TICA) used 100-nanosecond MD simulations to confirm its dynamic stability as an aromatase inhibitor. nih.gov These simulations analyze metrics such as the root-mean-square deviation (RMSD) of the ligand and protein to ensure the complex remains stable. Similar simulations for this compound would be crucial to assess how the fluorine substitutions affect the conformational dynamics and the stability of key hydrogen and halogen bonds over time, providing a more accurate estimation of binding free energy. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. nih.gov Such studies provide insights into a molecule's electronic structure, reactivity, and vibrational modes. For instance, a combined experimental and theoretical investigation of 7-Trifluoromethyl-1H-indole-2-carboxylic acid utilized DFT calculations to optimize its molecular geometry and analyze its electronic structure and electrostatic potential surface. nih.gov
For this compound, DFT calculations would elucidate the impact of the two strongly electron-withdrawing fluorine atoms on the electron distribution of the indole ring. These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to predicting chemical reactivity. The resulting molecular electrostatic potential map would highlight electron-rich and electron-deficient regions, predicting sites susceptible to metabolic attack or involved in specific intermolecular interactions.
De Novo Drug Design Approaches Utilizing the this compound Core
The indole-2-carboxylic acid structure is recognized as a privileged scaffold in medicinal chemistry, serving as an effective starting point for the design of new therapeutic agents. mdpi.comsci-hub.se Computational de novo design approaches can utilize the this compound core as a fragment or building block. These methods computationally "grow" novel molecules within the constraints of a target's active site, adding functional groups to the core to maximize favorable interactions.
Studies have demonstrated that structural modifications to the indole-2-carboxylic acid scaffold can lead to significant improvements in biological activity. For example, the introduction of branches on the C3 or C6 positions of the indole core has been shown to enhance interactions with hydrophobic cavities or form new π-stacking interactions, respectively, leading to more potent HIV-1 integrase inhibitors. nih.govrsc.orgnih.gov The 5,7-difluoro substitution pattern provides a unique chemical foundation for such explorations, offering enhanced metabolic stability and the potential for specific halogen bonding interactions.
Cheminformatics and Virtual Screening Applications
In cheminformatics and drug discovery, virtual screening is a key technique for identifying promising hit compounds from large chemical libraries. The indole scaffold is frequently used in the design of these libraries for screening against various diseases. tandfonline.combohrium.com this compound can be used in these campaigns in several ways.
In ligand-based virtual screening, its structure can serve as a template for similarity searches to identify other compounds in a database that are likely to share a similar biological activity. nih.govacs.org In structure-based virtual screening, the compound itself would be included in a library of molecules to be computationally docked against a specific biological target. tandfonline.com Furthermore, the key chemical features of this compound—the hydrogen bond donor/acceptors, the aromatic ring, and the fluorine atoms—can be used to generate a pharmacophore model. This model represents the essential three-dimensional arrangement of features necessary for biological activity and can be used to screen large databases for structurally diverse molecules that fit the pharmacophoric requirements.
Advanced Spectroscopic and Chromatographic Characterization of 5,7 Difluoro 1h Indole 2 Carboxylic Acid and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
For 5,7-Difluoro-1H-indole-2-carboxylic acid, the ¹H NMR spectrum is expected to show distinct signals for the indole (B1671886) N-H proton, the carboxylic acid O-H proton, and the three aromatic protons on the indole ring system. The carboxylic acid proton typically appears as a broad singlet in a significantly downfield region (δ 10–13 ppm) due to deshielding and hydrogen bonding. The indole N-H proton also resonates at a downfield chemical shift. The aromatic protons (at positions 3, 4, and 6) would exhibit complex splitting patterns (coupling) due to spin-spin interactions with each other and with the fluorine atoms at positions 5 and 7.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of the spectrum (δ 165–190 ppm). oregonstate.edu The carbons directly bonded to fluorine atoms (C-5 and C-7) would appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), a key feature in identifying their positions. Other aromatic carbons would resonate in the typical range of δ 100-140 ppm.
| Atom Type | Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key Features |
|---|---|---|---|---|
| Carboxylic Acid | -COOH | 10.0 - 13.0 (broad s) | 165 - 190 | Broad signal in ¹H, highly deshielded in ¹³C. |
| Indole NH | 1-H | ~11.0 - 12.0 (broad s) | - | Downfield, exchangeable proton. |
| Indole CH | 3-H | ~7.0 - 7.5 | ~100 - 110 | Signal will show coupling to neighboring protons/fluorine. |
| Aromatic CH | 4-H | ~7.0 - 7.8 | ~120 - 130 | Complex splitting due to coupling with H-6 and F-5. |
| Aromatic C-F | C-5 | - | ~150 - 160 | Large one-bond C-F coupling constant (¹JCF). |
| Aromatic CH | 6-H | ~6.8 - 7.2 | ~100 - 115 | Complex splitting due to coupling with H-4, F-5, and F-7. |
| Aromatic C-F | C-7 | - | ~150 - 160 | Large one-bond C-F coupling constant (¹JCF). |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight and the study of its fragmentation patterns. For this compound (molecular formula C₉H₅F₂NO₂), the calculated monoisotopic mass is 197.0288 Da.
Using soft ionization techniques like Electrospray Ionization (ESI), the compound can be observed as various adducts. In positive ion mode, it would likely be detected as the protonated molecule [M+H]⁺ at m/z 198.0361 or the sodium adduct [M+Na]⁺ at m/z 220.0180. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 196.0215 would be prominent.
Electron Impact (EI) ionization, a higher-energy technique, would induce fragmentation. The fragmentation pattern of carboxylic acids typically involves characteristic losses. libretexts.org For this compound, prominent fragments would be expected from the loss of a hydroxyl radical (•OH, M-17) or the entire carboxyl group (•COOH, M-45). libretexts.org The stable difluoro-indole ring system would likely constitute a major fragment in the spectrum.
| Species | Formula | Predicted m/z | Ionization Mode |
|---|---|---|---|
| [M+H]⁺ | C₉H₆F₂NO₂⁺ | 198.0361 | Positive ESI |
| [M+Na]⁺ | C₉H₅F₂NNaO₂⁺ | 220.0180 | Positive ESI |
| [M-H]⁻ | C₉H₄F₂NO₂⁻ | 196.0215 | Negative ESI |
| [M-OH]⁺ | C₉H₄F₂NO⁺ | 180.0255 | EI Fragmentation |
| [M-COOH]⁺ | C₈H₄F₂N⁺ | 152.0309 | EI Fragmentation |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical compounds and separating them from impurities or related analogs. A reversed-phase HPLC (RP-HPLC) method is typically employed for indole carboxylic acids.
A common setup would involve a C18 stationary phase column, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with a small percentage of an acid like formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.commdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, would effectively separate the target compound from more or less polar impurities. mdpi.com Detection is typically achieved using a UV detector set at a wavelength where the indole chromophore absorbs strongly, often around 280 nm. mdpi.com This method allows for the quantification of purity, typically expressed as a percentage of the total peak area.
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water google.com |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile google.com |
| Elution | Gradient (e.g., 5% to 95% B over 15 minutes) |
| Flow Rate | ~1.0 mL/min csic.es |
| Column Temperature | Ambient or controlled (e.g., 40 °C) mdpi.com |
| Detection | UV at 280 nm mdpi.com |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis
Infrared (IR) Spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be characterized by several key absorption bands. A very broad band from approximately 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.org The C=O (carbonyl) stretch of the acid would produce a strong, sharp peak around 1700-1725 cm⁻¹. researchgate.net The N-H stretch of the indole ring is expected as a moderate peak in the 3300-3500 cm⁻¹ region. researchgate.net Furthermore, strong absorptions in the 1000-1400 cm⁻¹ range would be indicative of the C-F stretching vibrations. libretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule, particularly its chromophores (light-absorbing regions). The indole ring system is a strong chromophore. The UV-Vis spectrum, typically measured in a solvent like ethanol (B145695) or methanol, would be expected to show characteristic absorption maxima related to the π-π* transitions of the aromatic system, likely in the 250-350 nm range.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3300 - 3500 | N-H Stretch | Indole | Medium |
| 2500 - 3300 | O-H Stretch | Carboxylic Acid (H-bonded) | Strong, Broad |
| 1700 - 1725 | C=O Stretch | Carboxylic Acid | Strong |
| 1500 - 1600 | C=C Stretch | Aromatic Ring | Medium-Strong |
| 1000 - 1400 | C-F Stretch | Aryl Fluoride | Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid crystalline state. Although a crystal structure for this compound has not been reported in the searched literature, analysis of its analogs provides strong indications of its likely solid-state behavior.
Indole-2-carboxylic acids and their derivatives frequently form centrosymmetric cyclic dimers in the solid state. researchgate.netmdpi.com This arrangement is facilitated by strong, dual O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. mdpi.com These dimer units then pack into a larger crystal lattice, often stabilized by further intermolecular interactions, such as N-H···O hydrogen bonds involving the indole N-H donor and a carbonyl oxygen acceptor from an adjacent dimer. mdpi.com The asymmetric placement of the two fluorine atoms in this compound could influence its crystal packing and solubility compared to symmetrically substituted analogs. Obtaining single crystals suitable for X-ray diffraction would allow for the precise determination of bond lengths, bond angles, and the specific intermolecular interactions governing its solid-state architecture.
| Compound | Crystal System | Space Group | Key Intermolecular Interaction | Reference |
|---|---|---|---|---|
| 5-Fluoro-1H-indole-2-carboxylic acid | Not Specified | Not Specified | Cyclic dimer via O-H···O hydrogen bonds | researchgate.net |
| 5-Methoxy-1H-indole-2-carboxylic acid (Polymorph 2) | Monoclinic | P2₁/c | Cyclic dimer via O-H···O hydrogen bonds | mdpi.comnih.gov |
| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole Derivative | Triclinic | P-1 | C-H···π interactions | mdpi.com |
Future Research Horizons for this compound: An Emerging Scaffold in Medicinal Chemistry
The synthetically accessible and biologically relevant molecule, this compound, is poised for significant advancements in medicinal chemistry and chemical biology. While current research has established its utility as a versatile building block, future investigations are set to unlock its full potential. This article outlines the prospective research avenues for this compound, focusing on novel synthetic methodologies, exploration of new biological targets, and its integration into cutting-edge drug discovery platforms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
